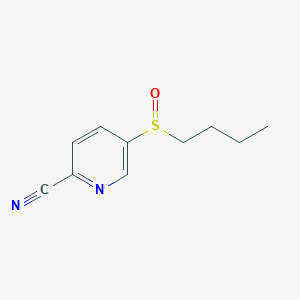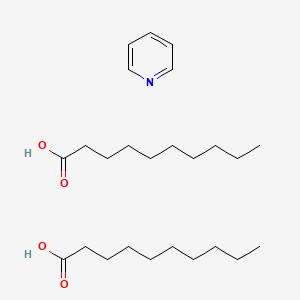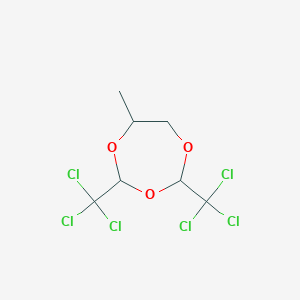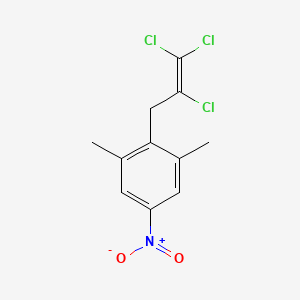
5-(Butane-1-sulfinyl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbonitrile, 5-(butylsulfinyl)- is an organic compound with the molecular formula C10H12N2OS It contains a pyridine ring substituted with a nitrile group at the 2-position and a butylsulfinyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile, 5-(butylsulfinyl)- typically involves the introduction of the butylsulfinyl group to the pyridinecarbonitrile core. One common method is the sulfoxidation of 2-Pyridinecarbonitrile with butylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 2-Pyridinecarbonitrile, 5-(butylsulfinyl)- may involve large-scale sulfoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to maintain the desired reaction conditions and optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarbonitrile, 5-(butylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding amine
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-Pyridinecarbonitrile, 5-(butylsulfinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbonitrile, 5-(butylsulfinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrile and sulfoxide groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarbonitrile: Lacks the butylsulfinyl group, making it less versatile in certain chemical reactions.
5-(Butylsulfinyl)pyridine:
2-Cyanopyridine: Another name for 2-Pyridinecarbonitrile, highlighting the presence of the nitrile group.
Uniqueness
2-Pyridinecarbonitrile, 5-(butylsulfinyl)- is unique due to the presence of both the nitrile and butylsulfinyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
64215-04-9 |
|---|---|
Formule moléculaire |
C10H12N2OS |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
5-butylsulfinylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2OS/c1-2-3-6-14(13)10-5-4-9(7-11)12-8-10/h4-5,8H,2-3,6H2,1H3 |
Clé InChI |
ZSQFEVGIJHAMDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)C1=CN=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)

![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)


![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)


![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)


![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
